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Compound of Interest

3-(1,3-Dioxo-1,3-dihydro-isoindol-
Compound Name:
2-yl)-benzoic acid

Cat. No.: B1363413

An In-Depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid for Advanced
Research

Executive Summary

This document provides a comprehensive technical overview of 3-(1,3-dioxoisoindolin-2-
yl)benzoic acid (CAS No. 40101-51-7), a molecule of significant interest in medicinal chemistry
and materials science. As a bifunctional compound featuring both a carboxylic acid and a
phthalimide moiety, it serves as a versatile building block for the synthesis of more complex
chemical entities. This guide details its chemical identity, core physicochemical properties,
spectroscopic signature, synthesis, and key reactivity, contextualized for researchers,
scientists, and professionals in drug development. The protocols and data presented herein are
grounded in established chemical principles to ensure scientific integrity and practical
applicability.

Introduction: A Molecule of Bivalent Potential

The landscape of modern drug discovery is increasingly reliant on "building block” molecules—
scaffolds that can be predictably and efficiently elaborated into diverse libraries of potential
therapeutic agents. 3-(1,3-Dioxoisoindolin-2-yl)benzoic acid fits this paradigm perfectly. Its
structure is a deliberate marriage of two pharmacologically significant motifs:
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» The Phthalimide Group: This isoindole-1,3-dione structure is a well-established
pharmacophore found in a range of therapeutic agents, including the notorious thalidomide
and its safer, potent anticancer and immunomodulatory analogues like lenalidomide and
pomalidomide.[1] The phthalimide group often serves as a protected amine synthon,
enabling controlled synthetic transformations.[2]

e The Benzoic Acid Group: As the simplest aromatic carboxylic acid, this moiety provides a
reactive handle for a multitude of chemical transformations, including amide bond formation
and esterification, which are fundamental reactions in drug synthesis.[3] Its pKa ensures a
degree of aqueous solubility and provides a key interaction point for biological targets.[4]

The strategic placement of these two groups on a single phenyl ring creates a molecule that is
not merely a sum of its parts. It is a scaffold primed for fragment-based drug discovery, linker
chemistry for antibody-drug conjugates (ADCs), and the development of novel heterocyclic
compounds.[5][6] This guide will dissect the fundamental properties that underpin its utility.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research.
e |[UPAC Name: 3-(1,3-dioxoisoindol-2-yl)benzoic acid[7]

e CAS Number: 40101-51-7[7][8][9]

e Molecular Formula: C1sHaNO4[7]

e Molecular Weight: 267.24 g/mol [7]

e Canonical SMILES: C1=CC=C2C(=C1)C(=0O)N(C2=0)C3=CC=CC(=C3)C(=0)0[7]

e InChl Key: FGYKYCMETOWTHT-UHFFFAOY SA-N[7]

The molecule's structure consists of a benzoic acid core where the phthalimide group is
attached at the meta (3-position) of the phenyl ring. This spatial arrangement is critical as it
influences the electronic effects of the substituents on each other and dictates the steric
accessibility of the reactive carboxylic acid group.

Caption: Structure of 3-(1,3-dioxoisoindolin-2-yl)benzoic acid.
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Physicochemical Properties: A Quantitative Profile

The behavior of a molecule in both laboratory and biological systems is dictated by its physical
and chemical properties. These values are crucial for designing experimental conditions,
predicting bioavailability, and understanding potential interactions.
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Significance in
Property Value Source
Drug Development

High melting point
indicates a stable,
) ) crystalline solid, which
Melting Point 283-284 °C [8] )
is favorable for
purification, handling,

and formulation.

High predicted boiling
N ) 526.7 £ 52.0 °C point reflects strong
Boiling Point ) [8] ]
(Predicted) intermolecular forces

and low volatility.

Useful for process
Densit 1.490 + 0.06 g/cm?3 5] chemistry calculations
ensi
’ (Predicted) and formulation

development.

The parent benzoic
acid is poorly soluble
in water.[4] The larger,
hydrophobic
phthalimide group
further reduces
Water Solubility Poorly soluble [4] aqueous solubility.
Solubility is pH-
dependent and
increases in basic
solutions due to
deprotonation of the

carboxylic acid.

pKa ~4.2 (Predicted, in [31[4][10] The pKa of benzoic
H20) acid is ~4.2.[3][4][10]
This molecule's pKa is
expected to be similar,
meaning it will be

predominantly in its
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ionized (carboxylate)
form at physiological
pH (7.4), which
impacts solubility and

target binding.

LogP (XLogP3)

1.9

[7]

A LogP value under 5
is generally favorable
for oral bioavailability
(Lipinski's Rule of
Five). This value
suggests a good
balance between
hydrophilicity and
lipophilicity for
membrane

permeation.

Hydrogen Bond

Donors

1 (the -OH group)

[7]

The single donor
group is critical for
interactions with
biological targets and
contributes to its
solubility
characteristics.

Hydrogen Bond

Acceptors

4 (the four oxygen

atoms)

[7]

Multiple acceptor sites
provide numerous
opportunities for
hydrogen bonding
with protein active
sites or formulation

excipients.

Spectroscopic Analysis: Deciphering the Molecular

Signature

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/827002
https://pubchem.ncbi.nlm.nih.gov/compound/827002
https://pubchem.ncbi.nlm.nih.gov/compound/827002
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Spectroscopic techniques provide an empirical fingerprint of a molecule's structure.
Understanding the expected spectral data is essential for reaction monitoring and quality
control.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups. For this molecule, the
spectrum is a composite of the features of a carboxylic acid and a phthalimide.[11][12]

o O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from
~3300 cm~1 to 2500 cm~1.[11][12] This broadness is a hallmark of the hydrogen-bonded
dimers formed by carboxylic acids in the solid state.

o Aromatic C-H Stretch: Weaker, sharp peaks will appear just above 3000 cm~1.

e C=0 Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1680 cm~1is
characteristic of the carbonyl in an aromatic carboxylic acid.[12]

e C=0 Stretch (Imide): The phthalimide group will exhibit two distinct C=0 stretching bands,
typically an asymmetric stretch around 1775 cm~! and a symmetric stretch around 1710
cm~1, The latter may overlap with the carboxylic acid C=0 peak.

e C-O Stretch (Carboxylic Acid): A medium-to-strong peak is expected in the 1320-1210 cm~?
region.[12]

o Fingerprint Region: Complex patterns below 1500 cm~* will correspond to various C-C and
C-N vibrations and aromatic ring bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy confirms the carbon-hydrogen framework. While specific
experimental data is proprietary to vendors, the expected chemical shifts can be predicted.[9]

e 1H NMR:

o Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is
exchangeable with D20.
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o Aromatic Protons: A complex multiplet pattern between 7.5 and 8.5 ppm, integrating to 8
protons. The protons on the phthalimide ring and the benzoic acid ring will have distinct,

albeit overlapping, signals.

o BC NMR:

o Carbonyl Carbons: Three signals are expected in the highly deshielded region (165-180
ppm) corresponding to the two equivalent imide carbonyls and the single carboxylic acid
carbonyl.

o Aromatic Carbons: Multiple signals between 120-140 ppm will correspond to the 12 unique
aromatic carbons in the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation data, which is
crucial for structural confirmation.

e Molecular lon Peak (M*): In Electron lonization (El), a peak at m/z 267 would be expected.

¢ High-Resolution MS (HRMS): The exact mass should be confirmed at 267.0532 (for [M]*) or
268.0604 (for [M+H]* in ESI).[7]

o Key Fragmentation: Common fragmentation pathways would include the loss of the hydroxyl
group (-OH, m/z 250), the entire carboxyl group (-COOH, m/z 222), and subsequent
fragmentation of the phthalimide ring structure.

Synthesis and Reactivity: A Chemist's Perspective
Synthetic Pathway

The most direct and industrially scalable synthesis involves the condensation reaction between
3-aminobenzoic acid and phthalic anhydride. This is a robust and high-yielding reaction, often
performed at elevated temperatures, sometimes in a high-boiling solvent like acetic acid or
DMF, or even neat.[5]

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/827002
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254292/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Starting Materials:
3-Aminobenzoic Acid
Phthalic Anhydride

:

Mix reactants,
optionally in a high-boiling solvent
(e.q., Acetic Acid)

'

Heat mixture under reflux
(e.g., 140-180°C)
to drive condensation and remove water

:

Cool the reaction mixture
to induce precipitation of the product

Isolate the solid product
by vacuum filtration

Wash the crude product
with a suitable solvent (e.g., water, ethanol)
to remove impurities

Final Product:

3-(1,3-Dioxoisoindolin-2-yl)benzoic Acid

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of the title compound.

Chemical Reactivity
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The molecule's reactivity is centered on its carboxylic acid group. Standard transformations
include:[3]

 Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification)
yields the corresponding esters.

e Amide Bond Formation: Activation of the carboxylic acid (e.g., conversion to an acid chloride
with SOCIz or using coupling reagents like DCC/EDC) followed by reaction with an amine
produces amides. This is a cornerstone of medicinal chemistry.

o Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing
agents like LiAlHa.

The phthalimide group is generally stable but can be cleaved under harsh conditions (e.g.,
hydrazinolysis with hydrazine hydrate) to release the primary amine, a reaction known as the
Gabriel synthesis.

Experimental Protocols: A Guide to Characterization

Ensuring the identity and purity of a research compound is paramount. The following outlines a
standard workflow for characterization.

Protocol 1: Purity Assessment by High-Performance
Liquid Chromatography (HPLC)

» Rationale: HPLC is the gold standard for assessing the purity of small organic molecules. A
reversed-phase method is typically effective.

e Methodology:

o Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 um).

[e]

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

[e]

o

Gradient: Start with 95% A/ 5% B, ramp to 5% A/ 95% B over 15-20 minutes.
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o Flow Rate: 1.0 mL/min.
o Detection: UV detector at 254 nm.

o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of Mobile
Phase A and B.

o Analysis: Inject 10 pL. A pure sample should yield a single major peak. Purity is calculated
based on the area percentage of the main peak.

Protocol 2: Structural Confirmation by IR Spectroscopy
(KBr Pellet Method)

» Rationale: The KBr pellet method is a common technique for obtaining high-quality IR
spectra of solid samples.

o Methodology:

o Preparation: Gently grind ~1-2 mg of the compound with ~100-200 mg of dry,
spectroscopic-grade potassium bromide (KBr) in an agate mortar and pestle.

o Pellet Pressing: Transfer the fine powder to a pellet press and apply pressure (typically 8-
10 tons) for several minutes to form a transparent or translucent pellet.

o Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

o Scan: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-
400 cm™1.

o Analysis: Compare the obtained spectrum with the expected absorption bands outlined in
Section 4.1.
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Obtain Solid Sample

:

Prepare KBr Pellet
(Grind sample with KBr,
press into pellet)

'

Acquire Background Spectrum
(Empty sample compartment)

l

Acquire Sample Spectrum
(Place KBr pellet in beam path)

:

Process Data
(Baseline correction,
peak picking)

Analyze Spectrum

(Compare peaks to known
functional group frequencies)

Click to download full resolution via product page

Caption: Standard workflow for obtaining an FT-IR spectrum.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available,
prudent laboratory practice dictates handling it based on the hazards of its constituent parts,
primarily benzoic acid.[13][14][15]
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» Hazard Classification: Assumed to be hazardous. Benzoic acid is known to cause skin
irritation (Category 2) and serious eye damage (Category 1).[13] It may also cause damage
to organs (lungs) through prolonged or repeated exposure via inhalation.[13]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety glasses or goggles, and a lab coat.[13]

o Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[13] Avoid contact with skin and eyes. Wash hands thoroughly after
handling.

o Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place
away from incompatible materials.[13]

e Incompatible Materials: Strong oxidizing agents, strong bases, strong acids, and strong
reducing agents.[13]

o First Aid:

[¢]

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent
medical attention.[13]

[¢]

Skin: Wash off immediately with soap and plenty of water.[13]

[e]

Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[13]

o

Ingestion: Do NOT induce vomiting. Seek medical attention.[13]

Conclusion

3-(1,3-Dioxoisoindolin-2-yl)benzoic acid is a compound of significant strategic value for
chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and
stable solid form make it an ideal scaffold for synthetic elaboration. The combination of a
reactive carboxylic acid handle with the pharmacologically relevant phthalimide core provides a
powerful platform for the development of novel therapeutics and functional materials. The data
and protocols presented in this guide offer a robust foundation for scientists to confidently
incorporate this versatile molecule into their research and development programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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